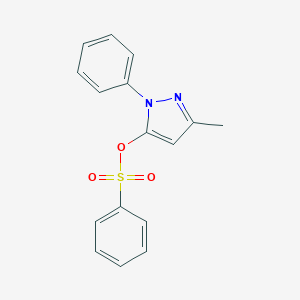
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a sulfonate derivative of pyrazole, and its unique chemical structure has led to numerous investigations into its properties and potential uses.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate is complex and varies depending on the specific application. In general, the compound interacts with biological molecules through a combination of electrostatic and hydrophobic interactions, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate are also dependent on the specific application. However, the compound has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, modulation of ion channel function, and alteration of protein structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate in lab experiments is its high sensitivity and specificity for certain biological molecules. Additionally, the compound is relatively easy to synthesize and can be modified to suit specific experimental conditions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment for detection and analysis.
Orientations Futures
There are numerous potential future directions for research involving 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate. One area of interest is the development of new fluorescent probes based on the compound, with improved sensitivity and specificity for various biological molecules. Additionally, investigations into the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate as an inhibitor of specific enzymes or ion channels may lead to the development of new therapeutic agents for a range of diseases. Finally, further studies on the biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate may reveal new insights into the functioning of biological systems.
Méthodes De Synthèse
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate can be achieved through a variety of methods, including the reaction of pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents or catalysts, but all result in the formation of the desired compound.
Applications De Recherche Scientifique
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has also been investigated for its potential as an inhibitor of certain enzymes, as well as its ability to modulate the activity of ion channels.
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(5-methyl-2-phenylpyrazol-3-yl) benzenesulfonate |
InChI |
InChI=1S/C16H14N2O3S/c1-13-12-16(18(17-13)14-8-4-2-5-9-14)21-22(19,20)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
PIXCEFFNBUAUNP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)